molecular formula BaH18O10 B057043 Barium hydroxide octahydrate CAS No. 12230-71-6

Barium hydroxide octahydrate

Cat. No. B057043
CAS RN: 12230-71-6
M. Wt: 315.46 g/mol
InChI Key: ZUDYPQRUOYEARG-UHFFFAOYSA-L
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Description

Barium hydroxide octahydrate is a hydrate form of barium hydroxide, known for its high solubility in water and hygroscopic nature. It serves as a precursor for various barium compounds and finds applications in analytical chemistry and material science.

Synthesis Analysis

The synthesis of barium hydroxide octahydrate can involve the reaction of barium salts with water or hydroxide sources. It has been utilized as a starting material in the hydrothermal synthesis of barium-containing compounds, indicating its versatility in synthetic routes (Eckert et al., 1996).

Molecular Structure Analysis

The crystal structure of barium hydroxide octahydrate has been determined through X-ray crystallography, revealing that the barium ion is coordinated by eight water molecules in a slightly distorted Archimedean antiprism structure. This arrangement facilitates the formation of hydrogen bonds, linking oxygen atoms and utilizing all hydrogen atoms within the unit cell (Manohar & Ramaseshan, 1964).

Chemical Reactions and Properties

Barium hydroxide octahydrate undergoes thermal decomposition, leading to the formation of barium oxide and other hydrates before finally yielding anhydrous barium hydroxide at elevated temperatures. These transformations are crucial for understanding its thermal stability and reactivity under various conditions (Habashy & Kolta, 1972).

Scientific Research Applications

  • Phase-Change Material for Heat Storage : Barium hydroxide octahydrate is identified as an excellent phase-change material (PCM) for heat storage due to its high latent heat density. It's found that pairing it with paraffin can effectively reduce the evaporation of its crystal water and protect it from denaturing, thus improving its practicality as a PCM (Cui, Liu, & Sun, 2017).

  • Thermal Decomposition Properties : The gradual thermal treatment of barium hydroxide octahydrate leads to the formation of dihydrate and monohydrate forms, eventually resulting in anhydrous barium hydroxide and barium oxide. This property is crucial for various chemical processes (Habashy & Kolta, 1972).

  • Crystal Structure Analysis : Understanding the crystal structure of barium hydroxide octahydrate has implications for its applications in various chemical reactions and material synthesis. X-ray analysis reveals details about its monoclinic crystals and hydrogen bonds (Manohar & Ramaseshan, 1964).

  • Powdered Expansion Study : Understanding the powdery expansion of barium hydroxide octahydrate is critical for its application in phase transformation technologies. This research helps in identifying additives that can control this expansion (Zhang, Zhang, & Ji, 2019).

  • Use in Organic Chemistry : Barium hydroxide octahydrate is utilized in organic chemistry for applications like ester hydrolysis, showcasing its versatility as a chemical reagent (Anderson, Moser, Sherrill, & Guy, 2004).

  • Synthesis of Barium Titanate : Its role in the hydrothermal synthesis of barium titanate is studied, evaluating reaction mechanisms and kinetics. This has implications in materials science, particularly in ceramic manufacturing (Eckert et al., 1996).

Safety And Hazards

Barium hydroxide octahydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Barium hydroxide octahydrate is used industrially as the precursor to other barium compounds . The monohydrate is used to dehydrate and remove sulfate from various products . Future research may focus on exploring the utility of barium hydroxide octahydrate in heat storage systems .

properties

IUPAC Name

barium(2+);dihydroxide;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYPQRUOYEARG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaH18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153567
Record name Barium hydroxide octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium dihydroxide octahydrate

CAS RN

12230-71-6
Record name Barium hydroxide octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium hydroxide octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium hydroxide (Ba(OH)2), octahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARIUM HYDROXIDE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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